molecular formula C13H13Cl2NO B14781713 1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride

1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride

Cat. No.: B14781713
M. Wt: 270.15 g/mol
InChI Key: LKWGSJUHAQAJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride is a chemical compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride typically involves the reaction of indole derivatives with chloromethylating agents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting product is then chloromethylated using chloromethyl methyl ether or similar reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoles, which can have different functional groups attached to the indole ring, enhancing their biological and chemical properties .

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. This compound may also interact with DNA, causing damage that can lead to cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 1-(Chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride is unique due to its specific chloromethyl group, which allows for targeted chemical modifications and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c14-6-8-7-15-11-5-12(16)9-3-1-2-4-10(9)13(8)11;/h1-5,8,15-16H,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWGSJUHAQAJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(N1)C=C(C3=CC=CC=C32)O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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